H-Phe(4-Ac)-OH

Description

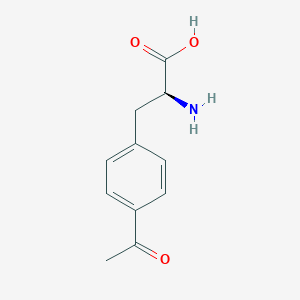

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346627 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-04-8 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Unnatural Amino Acids in Protein Science

The 20 naturally occurring amino acids provide a limited chemical repertoire for protein structure and function, primarily comprising alcohols, thiols, carboxylic acids, and basic nitrogen groups. pnas.org The ability to incorporate unnatural amino acids (UAAs) into the genetic code allows scientists to introduce novel chemical functionalities, such as keto groups, photocrosslinkers, fluorescent probes, and metal chelators, directly into proteins. pnas.orgrsc.org This strategic expansion of the chemical diversity of proteins is a cornerstone of modern protein engineering. rsc.org

The incorporation of UAAs offers a rational approach to engineering proteins with enhanced stability, novel catalytic activities, and altered physicochemical properties. rsc.org This has profound implications for enzymology and drug discovery, where the precise modification of proteins can lead to the development of more efficient biocatalysts and targeted therapeutics. rsc.orga2bchem.com By moving beyond the limitations of the natural amino acid building blocks, researchers can design proteins and peptides with functions tailored for specific applications in medicine, biotechnology, and materials science. a2bchem.com

Role of 4 Acetyl L Phenylalanine in Expanding the Genetic Code

The site-specific incorporation of 4-Acetyl-L-phenylalanine (also known as p-acetyl-L-phenylalanine or pAcF) into proteins is a prime example of genetic code expansion. pnas.org This process relies on the use of an "orthogonal" aminoacyl-tRNA synthetase and transfer RNA (tRNA) pair. An orthogonal pair functions within a host organism, like Escherichia coli, without interfering with the endogenous translational machinery. pnas.orgacs.org

Researchers have successfully evolved an aminoacyl-tRNA synthetase, typically derived from the tyrosyl-tRNA synthetase (TyrRS) of the archaeon Methanocaldococcus jannaschii, to specifically recognize and charge 4-Acetyl-L-phenylalanine onto a corresponding orthogonal tRNA. pnas.orgacs.orgnih.gov This engineered tRNA is designed to recognize a nonsense codon, most commonly the amber stop codon (UAG), which is then repurposed to encode for 4-Acetyl-L-phenylalanine instead of terminating protein synthesis. pnas.orgpnas.org

The key innovation of incorporating 4-Acetyl-L-phenylalanine is the introduction of a chemically unique keto functional group into the protein backbone. pnas.orgpnas.org This keto group is bio-orthogonal, meaning it does not react with the functional groups of natural amino acids. pnas.org Its presence allows for highly selective chemical reactions, such as the formation of stable oximes with hydroxylamine (B1172632) derivatives or hydrazones with hydrazine (B178648) derivatives, enabling the precise attachment of various probes and molecules to the target protein. pnas.orgpnas.orgnih.gov

Table 1: Physicochemical Properties of 4-Acetyl-L-phenylalanine

| Property | Value |

|---|---|

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 122555-04-8 |

| Appearance | White to off-white powder |

This table presents key physicochemical properties of 4-Acetyl-L-phenylalanine. Data sourced from achemblock.com.

Historical Context and Evolution of Its Research Applications

Chemical Synthesis Routes for 4-Acetyl-L-phenylalanine and its Derivatives

Chemical synthesis provides a versatile platform for producing 4-Acetyl-L-phenylalanine and its derivatives, often incorporating protecting groups to facilitate its use in peptide synthesis.

Stereoselective Synthesis Strategies

The creation of enantiomerically pure 4-Acetyl-L-phenylalanine is a key focus of synthetic strategies. One common approach involves the use of chiral resolving agents to separate a racemic mixture of the amino acid. For instance, the resolution of a similar compound, 2-acetamido-3-(3-(methylsulfonyl)phenyl)propanoic acid, has been achieved using Cinchonidine, although this method can suffer from low yields. acs.org Another strategy is dynamic kinetic resolution (DKR), which has the potential for a 100% theoretical yield by continuously racemizing the unwanted enantiomer while the desired enantiomer is selectively transformed. acs.orgresearchgate.net However, challenges such as enzyme inhibition and low substrate solubility can limit the practical application of enzymatic DKR for amino acid esters. acs.org

Integration of Protecting Groups in Peptide Synthesis (e.g., Fmoc-, Boc-protected forms)

To incorporate 4-Acetyl-L-phenylalanine into peptide chains using solid-phase peptide synthesis (SPPS), its amino group must be temporarily protected. The most common protecting groups are the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc-4-acetyl-L-phenylalanine: This derivative is widely used in SPPS due to the stability of the Fmoc group under acidic conditions, allowing for the selective deprotection of other protecting groups on the peptide chain. chemimpex.compeptide.com It serves as a crucial building block for creating complex peptides and has applications in drug development and the synthesis of bioactive peptides. chemimpex.comchemimpex.com The acetyl group on the phenylalanine side chain can also enhance the compound's stability and solubility. chemimpex.com

Boc-4-acetyl-L-phenylalanine: The Boc protecting group is another staple in peptide synthesis. chemimpex.comcymitquimica.comchemimpex.comscbt.com Boc-4-acetyl-L-phenylalanine is utilized in the synthesis of peptide-based therapeutics and can be employed in bioconjugation processes. chemimpex.com The Boc group is typically removed under mildly acidic conditions.

Methodological Challenges in Achieving High Enantiomeric Purity

A significant hurdle in the synthesis of chiral amino acids is the prevention of racemization, the conversion of the desired enantiomer into an unwanted mixture of both enantiomers. During peptide coupling reactions, the use of certain activating agents and bases can lead to a loss of stereochemical purity. mdpi.com For example, TBTU-mediated amidation of N-acetyl-L-phenylalanine has been shown to cause racemization, particularly in the presence of strong bases like DIPEA. mdpi.com

Achieving high enantiomeric excess (e.e.) is critical. While some methods report achieving >99% e.e., this often requires careful optimization of reaction conditions, such as temperature and solvent systems. acs.orgbiorxiv.org For instance, in the dynamic kinetic resolution of a phenylalanine derivative, lowering the reaction temperature and using a co-solvent significantly improved the enantiomeric purity. acs.org The accurate determination of enantiomeric purity itself can be a challenge, sometimes requiring derivatization with a chiral reagent to facilitate analysis. nih.gov

Biocatalytic and Biosynthetic Approaches for 4-Acetyl-L-phenylalanine Production

Biocatalysis and biosynthesis offer promising "green" alternatives to traditional chemical synthesis, often operating under milder conditions and with high stereoselectivity. biorxiv.org

Engineered Microbial Systems for De Novo Biosynthesis (e.g., E. coli)

De novo biosynthesis aims to produce a target molecule from simple carbon sources like glucose by engineering the metabolic pathways of a host organism, typically Escherichia coli. biorxiv.org This approach has been successfully used to produce various non-canonical amino acids. For instance, a de novo biosynthetic pathway for para-nitro-L-phenylalanine (pN-Phe) was established in E. coli by introducing and optimizing the expression of genes for the biosynthesis of a precursor, para-amino-L-phenylalanine (pA-Phe), along with an N-oxygenase to generate the nitro group. biorxiv.org

While a specific de novo pathway for 4-Acetyl-L-phenylalanine is not detailed in the provided results, the principles are transferable. It would likely involve engineering the native L-phenylalanine biosynthesis pathway in E. coli. researchgate.netresearchgate.net Key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, and aroH in E. coli) and chorismate mutase, are common targets for metabolic engineering to increase the flux towards aromatic amino acids. researchgate.net

Enzymatic Cascades for Conversion from Precursors (e.g., aryl aldehydes or carboxylic acids)

Enzymatic cascades utilize a series of enzymes in a one-pot reaction to convert a readily available precursor into the desired product. This method avoids the need for isolating intermediates and can be highly efficient. biorxiv.orgnih.gov

A one-pot biocatalytic cascade has been developed to synthesize various L-phenylalanine derivatives from corresponding aryl aldehydes or carboxylic acids. biorxiv.org This system employs a combination of enzymes, including an L-threonine transaldolase (L-TTA), a phenylserine (B13813050) dehydratase (PSDH), and an aminotransferase. biorxiv.org In this cascade, an aryl aldehyde (like 4-acetyl-benzaldehyde) is first converted to a β-hydroxy amino acid by the L-TTA, which is then dehydrated by PSDH to form an enamine intermediate that is subsequently aminated to the final L-phenylalanine derivative with high enantioselectivity (>99% e.e.). biorxiv.org This approach has been shown to be effective for a range of precursors, highlighting the promiscuity of the enzymes involved. biorxiv.org

The efficiency of such cascades can be influenced by substrate loading and the concentration of co-substrates. For example, in the production of a phenylalanine derivative from 4-acetyl-benzaldehyde, yields decreased as the substrate concentration increased, but could be partially improved by adjusting co-substrate levels. biorxiv.org

Optimization of Bioproduction Pathways for Enhanced Yield and Efficiency

Redirecting Carbon Flux to the Target Pathway

A primary strategy for enhancing the production of aromatic compounds is to channel metabolic intermediates away from competing pathways and towards the desired biosynthetic route. This involves the targeted deletion of genes that encode enzymes for competing reactions or the formation of undesirable by-products.

Elimination of Competing Aromatic Amino Acid Synthesis: The biosynthesis of 4-Ac-L-Phe originates from chorismate, a critical branch-point intermediate in the shikimate pathway that also serves as the precursor for the natural aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgmdpi.com To prevent the diversion of chorismate, genes encoding enzymes that catalyze the first committed steps towards these competing amino acids, such as pheA (chorismate mutase/prephenate dehydratase) and tyrA (chorismate mutase/prephenate dehydrogenase), are often deleted. frontiersin.org This genetic modification effectively blocks the native pathways, increasing the intracellular pool of chorismate available for the engineered 4-Ac-L-Phe pathway. frontiersin.org

Minimization of By-product Formation: During fermentation, microbial hosts can produce various by-products, such as acetate (B1210297) and lactate (B86563), which divert carbon away from the main pathway and can also inhibit cell growth. rsc.org To address this, researchers have engineered strains with deletions in genes responsible for by-product synthesis. For instance, in the production of 4-amino-L-phenylalanine (4APhe), a structurally similar compound, deleting the lactate dehydrogenase gene (ldh) or the acetate synthesis pathway genes (ackA-pta) significantly increased the product yield. rsc.orgrsc.org Eliminating both pathways in a combined strain further optimized the carbon flux towards the desired aromatic amine. rsc.org

Enhancing Precursor and Cofactor Supply

The efficiency of the shikimate pathway is heavily dependent on the sufficient supply of its primary precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are derived from central carbon metabolism. mdpi.comnih.gov

Increasing PEP Availability: A significant portion of PEP, a key glycolytic intermediate, is consumed by the phosphotransferase system (PTS) for glucose transport into the cell. nih.gov Modifying or replacing the PTS with alternative glucose uptake systems, such as those involving galactose permease and glucokinase, can conserve the PEP pool for biosynthesis. nih.gov Another approach is to overexpress genes like ppsA (PEP synthase) to regenerate PEP from pyruvate. researchgate.net

Boosting E4P Supply: The availability of E4P, derived from the pentose (B10789219) phosphate (B84403) pathway (PPP), can be increased by overexpressing key enzymes of the non-oxidative PPP, such as transketolase (encoded by tktA) and transaldolase (encoded by talB). nih.gov This engineering strategy enhances the carbon flow into the PPP, ensuring a balanced supply of both E4P and PEP for the initial condensation step of the shikimate pathway. nih.govresearchgate.net

Cofactor Engineering: The biosynthesis of many compounds requires specific cofactors like NADPH. Disrupting pathways that compete for NADPH or overexpressing enzymes that regenerate it can improve productivity. For example, in the synthesis of 4-hydroxyphenylacetic acid, the deletion of genes encoding NADPH-depleting enzymes led to a notable increase in product titer. researchgate.net

Alleviating Metabolic Regulation

Native metabolic pathways are tightly regulated at both the enzymatic and genetic levels. Overcoming these regulatory bottlenecks is crucial for achieving high production titers.

Deregulation of Feedback Inhibition: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is subject to feedback inhibition by aromatic amino acids. mdpi.com To circumvent this, feedback-resistant (fbr) variants of the encoding genes (e.g., aroGfbr) are overexpressed, rendering the enzyme insensitive to high concentrations of the end products and maintaining a high flux through the pathway. frontiersin.orgrsc.org

Elimination of Transcriptional Repression: The expression of many genes in the aromatic amino acid pathways is controlled by transcriptional repressors like TyrR and TrpR. nih.gov Deleting the genes for these repressors can lead to the constitutive high-level expression of the pathway enzymes, further boosting production. nih.gov

Fermentation Process Optimization

Beyond genetic manipulation, optimizing the fermentation process itself is a critical component for enhancing yield and efficiency on a larger scale.

Fed-Batch Fermentation: Fed-batch cultivation is a widely used strategy to achieve high cell densities and high product concentrations while avoiding the inhibitory effects of high substrate levels. frontiersin.orgrsc.orgnih.gov In this approach, a concentrated nutrient feed is supplied to the bioreactor, allowing for precise control over substrate concentration and cell growth. nih.gov This method has been successfully applied to produce related compounds like 4-amino-L-phenylalanine and para-amino-phenylacetic acid, reaching titers of several grams per liter. frontiersin.orgrsc.org

The following tables summarize key findings from various studies on optimizing the bioproduction of related aromatic compounds, highlighting the effectiveness of these integrated engineering strategies.

Table 1: Genetic Modifications for Enhanced Aromatic Amine Production in E. coli

| Target Product | Key Genetic Modifications | Parent Strain | Resulting Titer | Reference |

|---|---|---|---|---|

| 4-Amino-L-phenylalanine (4APhe) | Δldh (lactate dehydrogenase deletion) | HKE6027 | 4.1 g/L | rsc.org |

| 4-Amino-L-phenylalanine (4APhe) | Δ(ackA-pta) (acetate kinase/phosphate acetyltransferase deletion) | HKE6027 | >3-fold increase vs parent | rsc.org |

| 4-Amino-L-phenylalanine (4APhe) | Modular pathway with glucose/xylose co-utilization | Engineered E. coli | 4.90 g/L | asm.orgnih.gov |

| para-Amino-phenylacetic acid (4-APA) | ΔpheA, ΔtyrA; Overexpression of aroFBL, pabAB, papBC, feaB | FUS4 | 3.4 g/L | frontiersin.org |

Table 2: Fed-Batch Fermentation Results for Aromatic Compound Production

| Product | Fermentation Strategy | Substrate(s) | Final Titer | Reference |

|---|---|---|---|---|

| para-Amino-phenylacetic acid (4-APA) | Fed-batch | Glucose | 3.4 ± 0.3 g/L | frontiersin.org |

| 4-Amino-L-phenylalanine (4APhe) | Fed-batch | Enzymatic hydrolysate | 5.7 g/L | rsc.org |

| 4-Amino-L-phenylalanine (4APhe) | Fed-batch | Glucose and Xylose | 4.90 g/L | asm.orgnih.gov |

| L-Phenylalanine | Fed-batch with ISPR* | Glucose | >30 g/L | nih.gov |

\In Situ Product Recovery*

Development of Orthogonal Translation Systems for 4-Acetyl-L-phenylalanine

The cornerstone of site-specific ncAA incorporation is the development of an orthogonal translation system (OTS). nih.govebi.ac.uk This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host organism's endogenous translational machinery. nih.govresearchgate.net This means the orthogonal aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs. nih.gov

Engineering Aminoacyl-tRNA Synthetases with Specificity for 4-Acetyl-L-phenylalanine

The successful incorporation of 4-acetyl-L-phenylalanine hinges on the engineering of an aminoacyl-tRNA synthetase that specifically recognizes this unnatural amino acid. nih.govplos.org A common strategy involves mutating the active site of an existing aaRS to accommodate the new substrate while excluding its natural counterpart. nih.gov The tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii has been a popular scaffold for this purpose due to its inherent orthogonality in E. coli. researchgate.netnih.gov

Rational design, often guided by computational modeling and the crystal structure of the synthetase, has been employed to identify key residues for mutation. nih.govplos.org For instance, in one study, the Tyr32 and Asp158 residues of M. jannaschii TyrRS were identified as crucial for creating a binding pocket that favors 4-acetyl-L-phenylalanine. nih.gov Mutations at these positions, such as Tyr32Leu and Asp158Gly, were predicted to reduce steric hindrance and provide a more hydrophobic environment to accommodate the acetyl group of pAcF. nih.gov Subsequent binding affinity computations confirmed that these mutations enhanced the binding of 4-acetyl-L-phenylalanine. nih.gov

Directed evolution is another powerful technique used to improve the selectivity and efficiency of aaRS variants. acs.orgmelnikovlab.com This involves creating large libraries of mutant synthetases and selecting for those that exhibit improved activity for the desired ncAA. acs.org By combining rational design with directed evolution, researchers have generated highly specific and efficient synthetases for 4-acetyl-L-phenylalanine. yale.edunih.gov

| Original Amino Acid | Target Non-Canonical Amino Acid | Engineered Synthetase | Key Mutations | Rationale |

| Tyrosine | 4-Acetyl-L-phenylalanine | M. jannaschii TyrRS mutant | Tyr32Leu, Asp158Gly | Reduce steric clash and provide a hydrophobic pocket for the acetyl group. nih.gov |

Strategies for Amber Codon Suppression and Translational Fidelity

The most common strategy for site-specifically incorporating an ncAA is through the suppression of a nonsense codon, typically the amber stop codon (UAG). nih.govnih.gov An orthogonal tRNA with an anticodon mutated to CUA is used to recognize the UAG codon and deliver the ncAA to the ribosome. yale.edu The efficiency and fidelity of this process are critical for producing full-length, correctly modified proteins. uq.edu.au

Competition with the host's release factor 1 (RF1), which recognizes the UAG codon and terminates translation, is a major factor limiting suppression efficiency. nih.govd-nb.infonih.gov To address this, genomically recoded E. coli strains have been developed where all UAG codons are replaced with the synonymous UAA codon, and the gene for RF1 (prfA) is deleted. nih.govd-nb.infonih.gov This eliminates competition from RF1, leading to significantly higher yields of proteins containing the ncAA. nih.gov

Translational fidelity, ensuring that only the intended ncAA is incorporated at the target site, is paramount. nih.gov The high specificity of the engineered aaRS for 4-acetyl-L-phenylalanine over any of the 20 canonical amino acids is the primary determinant of fidelity. uq.edu.au Studies have demonstrated very high fidelity, often exceeding 99%, for the incorporation of 4-acetyl-L-phenylalanine using evolved orthogonal systems. nih.govuq.edu.au

Utilization of Cell-Free Protein Synthesis Systems for Enhanced Incorporation

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for the incorporation of ncAAs, including 4-acetyl-L-phenylalanine. nih.govnih.govfrontiersin.org These systems, which contain all the necessary components for transcription and translation in a test tube, offer several advantages over in vivo expression. frontiersin.org The open nature of CFPS allows for direct control over the reaction environment and the efficient supply of the ncAA. frontiersin.org

The use of extracts from genomically recoded E. coli strains lacking RF1 in CFPS systems has been particularly effective for enhancing the incorporation of 4-acetyl-L-phenylalanine. nih.govnih.gov One study reported the synthesis of 190 ± 20 μg/mL of a modified superfolder green fluorescent protein (sfGFP) containing 4-acetyl-L-phenylalanine, a more than 250% improvement compared to extracts from a strain containing RF1. nih.gov This approach has proven especially beneficial for the multi-site incorporation of ncAAs. nih.govnih.gov

| CFPS System | Parental Strain | Key Feature | Yield of sfGFP with pAcF |

| S30 Extract | E. coli rEc.E13.ΔprfA | RF1 deficient | 190 ± 20 μg/mL nih.gov |

| S30 Extract | E. coli rEc.E13 | RF1 present | Significantly lower than RF1 deficient strain nih.gov |

Techniques for Multi-site Incorporation of 4-Acetyl-L-phenylalanine into Polypeptides

The ability to incorporate multiple instances of 4-acetyl-L-phenylalanine into a single polypeptide chain opens up possibilities for creating novel protein-based materials and conjugates. acs.orgyale.edu However, multi-site incorporation presents significant challenges due to the cumulative effect of incomplete suppression efficiency at each UAG codon, which can lead to a high proportion of truncated protein products. yale.edu

The development of genomically recoded organisms lacking RF1 has been a breakthrough for multi-site incorporation. nih.govd-nb.info In these strains, the absence of RF1 competition allows for efficient read-through of multiple UAG codons. nih.govd-nb.info Using an optimized cell-free platform based on a genomically recoded E. coli strain, researchers have successfully introduced up to 40 identical 4-acetyl-L-phenylalanine residues into an elastin-like polypeptide with high accuracy (≥ 98%) and significant yields (96 ± 3 mg/L). nih.govd-nb.info

In vivo evolution approaches in these recoded strains have also been used to select for orthogonal translation systems capable of efficient multi-site incorporation. yale.edunih.gov This has led to the development of aaRS variants with up to a 25-fold increase in protein production for 4-acetyl-L-phenylalanine. yale.edunih.gov These advancements have made the synthesis of proteins with multiple site-specific modifications a more feasible endeavor. yale.eduresearchgate.net

Structural Implications and Conformation of Proteins with Incorporated 4-Acetyl-L-phenylalanine

The introduction of a non-canonical amino acid can potentially perturb the structure and function of a protein. Therefore, it is crucial to assess the structural consequences of incorporating 4-acetyl-L-phenylalanine.

X-ray Crystallographic Studies of Modified Proteins

X-ray crystallography provides high-resolution structural information that can reveal the precise conformation of the incorporated ncAA and its interactions with the surrounding protein environment. While specific high-resolution crystal structures of proteins with genetically incorporated 4-acetyl-L-phenylalanine are still emerging, related studies provide valuable insights. For example, the crystal structure of cytochrome P450 PikC has been solved with 4-acetyl-L-phenylalanine incorporated at position 238, demonstrating the feasibility of obtaining such structural data. pdbj.org

Spectroscopic Investigations of Protein Structural Integrity

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for probing the local environment within a protein. The vibrational frequency of a specific chemical bond is sensitive to its immediate surroundings, including factors like solvent exposure and local electric fields.

The ketone group of 4-acetyl-L-phenylalanine (p-Ac-Phe) provides a unique vibrational probe. The stretching frequency of its carbonyl bond (C=O) is a reliable reporter of its local electrostatic environment. nih.govannualreviews.org This probe is particularly useful because its absorption frequency occurs in a region of the infrared spectrum that is relatively clear of other protein signals. nih.gov Researchers have demonstrated that the C=O stretching frequency of p-Ac-Phe is sensitive to the polarity of its surroundings, analogous to the model compound acetophenone. nih.govannualreviews.org By measuring the IR spectrum of a protein containing p-Ac-Phe at a specific site, scientists can gain insights into the local environment of that site. A significant deviation from the expected frequency might indicate a local structural perturbation.

Key Vibrational Probes in Proteins

| Functional Group | Amino Acid Probe | Typical Frequency Range (cm⁻¹) | Information Provided |

|---|---|---|---|

| Keto Carbonyl (C=O) | 4-Acetyl-L-phenylalanine | ~1680-1720 | Local electrostatic field, solvent exposure. nih.govannualreviews.org |

| Nitrile (C≡N) | p-Cyano-phenylalanine | ~2200-2240 | Local environment, used as a FRET partner. nih.govnih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used method for assessing the secondary and tertiary structure of proteins. researchgate.net The far-UV region (200-250 nm) of the CD spectrum provides information about the protein's secondary structure content (α-helices, β-sheets, random coils). researchgate.net The near-UV region (250-320 nm) is sensitive to the environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and thus reflects the protein's tertiary structure. researchgate.netnih.gov

Typical Wavelength Ranges for Protein CD Spectroscopy

| Spectral Region | Wavelength Range (nm) | Chromophores | Structural Information |

|---|---|---|---|

| Far-UV | 200 - 250 | Peptide backbone | Secondary structure content (α-helix, β-sheet). researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein structure and dynamics in solution. acs.org By comparing the NMR spectra of the wild-type protein with the protein containing 4-acetyl-L-phenylalanine, researchers can detect even minor structural perturbations. The chemical shifts of backbone and side-chain nuclei are highly sensitive to their local environment. A close correspondence between the spectra of the wild-type and mutant proteins is a strong indicator that the three-dimensional structure is unperturbed. Furthermore, incorporating isotopes such as ¹³C or ¹⁵N into the ncAA can provide a specific probe for monitoring the local environment at the insertion site. iucr.org

Fluorescence Spectroscopy

The keto group on 4-acetyl-L-phenylalanine is not intrinsically fluorescent but serves as a chemical handle for site-specific labeling with fluorescent probes. pnas.org For example, it can be selectively reacted with a fluorophore containing a hydrazide group, such as fluorescein (B123965) hydrazide. pnas.org The successful and specific labeling of the mutant protein, with no corresponding labeling of the wild-type, can be confirmed by fluorescence spectroscopy. pnas.org Once labeled, techniques like Förster resonance energy transfer (FRET) can be used to measure distances within the protein, further probing its structural integrity. The fluorescence properties of other reporter unnatural amino acids, like 4-cyano-L-phenylalanine, have been well-characterized, forming a FRET pair with tryptophan. nih.gov

X-ray Crystallography

While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the most definitive assessment of structural integrity at the atomic level. rcsb.org By solving the crystal structure of a protein with an incorporated 4-acetyl-L-phenylalanine, researchers can directly visualize the position of the unnatural amino acid and any resulting changes in the surrounding protein structure. Studies have shown that the incorporation of ncAAs such as 4-cyano-L-phenylalanine and 4-ethynyl-L-phenylalanine can be well-tolerated with minimal structural perturbations to the parent protein. nih.gov The crystal structure of the p-acetylphenylalanine-tRNA synthetase in complex with its substrate confirms the specific molecular interactions. rcsb.org This high-resolution structural information is the ultimate validation that the ncAA has been successfully incorporated without compromising the protein's fold.

Collectively, these spectroscopic methods, often complemented by X-ray crystallography, provide a comprehensive toolkit for verifying the structural integrity of proteins containing site-specifically incorporated 4-acetyl-L-phenylalanine, ensuring that subsequent functional studies are performed on a well-characterized and structurally sound molecule.

Applications of 4 Acetyl L Phenylalanine in Protein Engineering and Functional Studies

Protein Functionalization and Bioconjugation Strategies

The introduction of the keto "handle" of 4-Acetyl-L-phenylalanine into a protein's structure enables a variety of site-specific modifications. This chemical functionality serves as a versatile platform for attaching a wide array of molecules, including fluorescent probes, polymers, and cytotoxic drugs, with high precision and efficiency. chemimpex.com

The cornerstone of 4-Acetyl-L-phenylalanine's utility is the unique reactivity of its ketone side chain. pnas.orgchemsrc.com Ketones are absent from the 20 genetically encoded amino acids and are generally stable and non-reactive with endogenous functional groups found in biological systems at neutral pH. nih.govnih.gov This bio-orthogonality allows for highly selective chemical reactions. acs.orgwikipedia.org

The most prominent bio-orthogonal reaction involving the keto group is its condensation with molecules containing an aminooxy (alkoxyamine) or a hydrazide moiety. nih.govnews-medical.net This reaction forms a stable oxime or hydrazone bond, respectively. acs.orgpnas.org The resulting covalent linkage is highly stable under physiological conditions, making it ideal for creating permanent protein conjugates. pnas.org The reaction is chemoselective, proceeding efficiently even in the complex milieu of a living cell, with reported coupling efficiencies exceeding 95%. pnas.orgcapes.gov.br While the reaction is robust, catalysts such as aniline (B41778) can be used to improve the kinetics, making the ligation even more efficient at physiological pH. acs.orgnih.gov This precise and high-yield chemistry provides a reliable method for protein functionalization without affecting other amino acid residues in the protein. pnas.orgcapes.gov.br

The ability to genetically encode 4-Acetyl-L-phenylalanine provides a powerful method for the site-specific fluorescent labeling of proteins. chemimpex.com This technique is invaluable for visualizing protein localization, tracking protein dynamics, and studying protein-protein interactions in vitro and in living cells. chemimpex.comcapes.gov.br

The strategy involves incorporating AcPhe at a specific site in a target protein and then reacting the mutant protein with a fluorescent probe that has been derivatized with a hydrazide or aminooxy group. pnas.orgcapes.gov.br Research has demonstrated the successful and selective labeling of proteins containing AcPhe with various fluorophores. For instance, a mutant Z domain protein containing p-acetyl-L-phenylalanine was selectively labeled with fluorescein (B123965) hydrazide. pnas.org The wild-type protein, lacking the keto group, showed no fluorescence, confirming that the labeling reaction occurred exclusively at the site of the unnatural amino acid. pnas.orgpnas.org This approach has been used to label a variety of proteins, including G-protein-coupled receptors and antibody Fab fragments, for targeted imaging applications. ebi.ac.uknih.gov This method provides a "bottom-up" approach to creating fluorescent biosensors and tracking biological processes with high spatial and temporal resolution. capes.gov.br

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely used strategy to improve a drug's pharmacokinetic profile. researchgate.netucl.ac.be PEGylation can increase a protein's serum half-life, enhance its stability, and reduce its immunogenicity. uliege.bebiopharminternational.com However, traditional PEGylation methods that randomly target residues like lysine (B10760008) often result in a heterogeneous mixture of products and can lead to a significant loss of the protein's biological activity. nih.govtandfonline.com

Site-specific incorporation of 4-Acetyl-L-phenylalanine offers a solution to these challenges. researchgate.net By introducing AcPhe at a pre-determined site away from the protein's active or binding sites, a PEG chain derivatized with an aminooxy group can be attached with high precision via oxime ligation. nih.gov This creates a homogeneous, mono-PEGylated protein, preserving its biological function while conferring the benefits of PEGylation. researchgate.netnih.gov This approach has been successfully applied to enzymes like lysostaphin, where site-specific PEGylation improved biocompatibility while retaining the enzyme's lytic activity. researchgate.net

Table 1: Comparison of PEGylation Strategies

| Feature | Traditional (Non-Specific) PEGylation | Site-Directed PEGylation via 4-Acetyl-L-phenylalanine |

|---|---|---|

| Target Residues | Lysine, Cysteine (random) | Genetically encoded 4-Acetyl-L-phenylalanine (pre-determined) |

| Product | Heterogeneous mixture of isomers | Homogeneous, well-defined conjugate |

| Control over Stoichiometry | Poor | Precise (e.g., mono-PEGylated) |

| Impact on Bioactivity | Often significant reduction ucl.ac.benih.gov | Minimal, as conjugation site can be chosen away from active sites researchgate.net |

| Optimization | Difficult due to product mixture tandfonline.com | Straightforward, allows for structure-activity relationship studies researchgate.net |

| Chemistry | NHS-ester, maleimide (B117702) chemistry | Oxime ligation nih.gov |

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to tumor cells. nih.gov A critical challenge in ADC development is controlling the conjugation site and the drug-to-antibody ratio (DAR). pnas.org Traditional conjugation to native cysteine or lysine residues produces heterogeneous mixtures, making optimization of the ADC's properties difficult. pnas.org

The incorporation of 4-Acetyl-L-phenylalanine into the antibody structure provides a breakthrough solution for creating homogeneous ADCs. pnas.orgrsc.org By replacing a specific amino acid with AcPhe using an orthogonal tRNA/synthetase pair, an antibody can be produced with a unique keto handle at a defined location. tandfonline.com An alkoxy-amine derivatized cytotoxic drug can then be attached via a stable oxime bond. pnas.org This method allows for precise control over the conjugation site and stoichiometry, typically yielding a homogeneous product with a DAR of 2 (one drug per heavy chain). tandfonline.com

A landmark study demonstrated this by incorporating p-acetylphenylalanine into an anti-Her2 IgG antibody. pnas.org The resulting ADC, armed with an auristatin derivative, showed high coupling efficiency, excellent pharmacokinetics similar to the unconjugated antibody, and potent, selective cytotoxicity against Her2-positive cancer cells. pnas.org In preclinical xenograft models, this site-specifically conjugated ADC led to complete tumor regression. pnas.org

Table 2: In Vitro Cytotoxicity of a Site-Specific Anti-Her2 ADC

| Cell Line | Her2 Status | EC₅₀ (pM) of anti-Her2-IgG-nAF |

|---|---|---|

| SK-BR-3 | Positive (Her2⁺) | 100 - 400 |

| BT-474 | Positive (Her2⁺) | 100 - 400 |

| MDA-MB-361 | Positive (Her2⁺) | 100 - 400 |

| N87 | Positive (Her2⁺) | 100 - 400 |

| MDA-MB-435 | Negative (Her2⁻) | No effect |

Data sourced from the abstract of Axup et al., PNAS (2012). pnas.org The ADC (anti-Her2-IgG-nAF) demonstrates potent picomolar efficacy against multiple Her2-positive cell lines.

Site-Directed PEGylation for Modulating Protein Pharmacokinetics and Biophysical Properties

Modulation of Protein Structure and Activity

Beyond serving as a conjugation handle, the introduction of 4-Acetyl-L-phenylalanine can be a tool to directly modulate the intrinsic properties of a protein, such as its stability and enzymatic activity. rsc.orgrsc.org

The incorporation of unnatural amino acids is a rational design strategy to engineer enzymes and other proteins with enhanced physicochemical properties. rsc.orgrsc.org The unique acetylphenylalanine side chain can be used to explore structure-function relationships and improve protein stability and activity. chemimpex.comchemimpex.com

While direct enhancement from the acetyl group itself is one possibility, its true potential lies in its ability to serve as an attachment point for other chemical moieties that can fine-tune the protein's characteristics. a2bchem.com For example, the conjugation of specific small molecules could introduce new intramolecular contacts, alter the protein's surface hydrophobicity, or shield it from proteases, thereby enhancing its thermal or chemical stability. Similarly, by modifying the environment around an enzyme's active site—for instance, by attaching molecules that modulate substrate access or cofactor binding—it is possible to enhance or alter its catalytic activity. Research in this area includes the engineering of uricase by incorporating a keto group, demonstrating the potential to redesign enzymes for specific applications. a2bchem.com This approach effectively expands the chemical diversity available for protein engineering far beyond what is offered by the natural set of amino acids. rsc.org

Probing Protein Structure-Function Relationships via Unnatural Amino Acid Mutagenesis

The ability to introduce novel chemical functionalities into proteins through unnatural amino acid (UAA) mutagenesis allows for precise alterations that can illuminate the relationship between a protein's structure and its function. walisongo.ac.id By replacing a natural amino acid with 4-Acetyl-L-phenylalanine, researchers can introduce a chemically reactive ketone group at a specific site within the protein. pnas.orgchemsrc.com This ketone group can then be used for a variety of modifications, providing insights that are not achievable with traditional mutagenesis, which is limited to the 20 common amino acids. labpartnering.org

This technique has been successfully used to study G protein-coupled receptors (GPCRs), such as rhodopsin and the human C-C chemokine receptor, CCR5. jove.com The incorporation of pAcF into these receptors enables single-codon scanning, allowing for a detailed analysis of the protein's structure and function. jove.com

Creation of Protein Mimetics and Glycoprotein (B1211001) Analogs

4-Acetyl-L-phenylalanine plays a crucial role in the generation of protein mimetics and glycoprotein analogs. The ketone group on pAcF can be selectively reacted with hydroxylamines to form stable oxime linkages. nih.gov This specific reactivity allows for the attachment of various molecules, including carbohydrates, to the protein backbone.

A key application of this is the creation of glycoprotein mimetics. By incorporating pAcF at a desired location in a protein and subsequently reacting it with an aminooxy-functionalized sugar, a stable analog of a glycoprotein can be synthesized. chemsrc.comnih.gov This method was demonstrated in the creation of a mutant Z domain protein. chemsrc.com

Site-Directed Spin Labeling (SDSL) for Advanced Spectroscopic Analysis (e.g., EPR)

Site-directed spin labeling (SDSL) is a powerful technique for studying protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. rsc.org Traditional SDSL relies on the introduction of cysteine residues, which can be problematic for proteins containing essential native cysteines. pnas.org 4-Acetyl-L-phenylalanine provides an orthogonal strategy for spin labeling that circumvents this issue. pnas.orgnih.gov

In this approach, pAcF is genetically incorporated into the protein of interest. The ketone group of pAcF is then reacted with a hydroxylamine-functionalized nitroxide spin label to create a side chain known as K1. pnas.orgnih.gov This method has been successfully applied to T4 Lysozyme, where pAcF was incorporated at seven different solvent-exposed helix sites. pnas.orgnih.gov The resulting K1 mutants showed higher nitroxide mobility compared to traditional cysteine-based labels. nih.gov Despite this increased flexibility, the EPR spectra were sensitive to the local environment, indicating that K1 is a useful probe for local structure and conformational changes. pnas.orgnih.gov Furthermore, distance measurements between pairs of K1 residues using double electron-electron resonance (DEER) spectroscopy have shown its utility for distance mapping in proteins. pnas.orgnih.gov

Table 1: Comparison of SDSL methods

| Feature | Traditional Cysteine-Based SDSL | 4-Acetyl-L-phenylalanine-Based SDSL |

| Labeling Chemistry | Reaction with sulfhydryl-reactive nitroxide reagents | Reaction with hydroxylamine-functionalized nitroxides (forms K1 side chain) pnas.orgnih.gov |

| Orthogonality | Can be problematic in proteins with native cysteines pnas.org | Orthogonal to the 20 common amino acids pnas.orgnih.gov |

| Flexibility of Label | More constrained disulfide-linked side chain (R1) nih.gov | Higher nitroxide mobility (K1) nih.gov |

| Applicability | Limited in proteins with functional cysteines or disulfide bonds pnas.org | Applicable to a wide variety of proteins pnas.org |

Development of Biosensors and Advanced Probes

The unique chemical properties of 4-Acetyl-L-phenylalanine make it a valuable component in the development of sophisticated biosensors and probes for studying biochemical processes.

Use as a Spectroscopic Reporter Unnatural Amino Acid for Local Environment Probing

While 4-Acetyl-L-phenylalanine itself is not a primary spectroscopic reporter, its ketone handle enables the attachment of various probes that are sensitive to their local environment. This is in contrast to other unnatural amino acids like 4-cyano-L-phenylalanine (pCNF), which has an intrinsic vibrational reporter group (a nitrile) that is sensitive to local hydration and electric fields. nih.govresearchgate.net The incorporation of pCNF into proteins like superfolder green fluorescent protein (sfGFP) and heme proteins has demonstrated its utility in probing local environments with minimal structural perturbation. nih.govresearchgate.net The ability to attach different spectroscopic probes to the acetyl group of pAcF offers a versatile platform for studying the local microenvironment within a protein.

Engineered Probes for Specific Biochemical Interactions

The bio-orthogonal reactivity of the ketone group in 4-Acetyl-L-phenylalanine allows for the engineering of probes designed to investigate specific biochemical interactions. nih.gov For instance, pAcF can be used to attach crosslinking agents to identify protein-protein or protein-ligand interactions. jove.com

This has been demonstrated in the study of G protein-coupled receptors, where the incorporation of unnatural amino acids like p-azido-L-phenylalanine (azF) and p-benzoyl-L-phenylalanine (BzF) has enabled the identification of residues in the ligand-binding pocket through photocrosslinking. jove.com Similarly, the ketone group of pAcF provides a site for the attachment of photo-reactive groups or other chemical moieties that can be used to map out molecular interactions within a cellular context. While direct applications of pAcF for this specific purpose are still emerging, the principle has been well-established with other unnatural amino acids. The versatility of the ketone group's reactivity opens up possibilities for designing a wide range of engineered probes for studying specific biochemical events. nih.gov

Role of 4 Acetyl L Phenylalanine in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Peptide-Based Therapeutics and Novel Drug Candidates

Development of Analgesic and Anti-inflammatory Agents

The core structure of phenylalanine is a known scaffold in the development of pain-relieving and anti-inflammatory drugs. Research into derivatives has shown that N-acetylated forms of L-phenylalanine are particularly relevant. For instance, a detailed study focused on the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a compound identified as a promising agent for treating joint diseases due to its anti-inflammatory and chondroprotective activities. researchgate.netmdpi.com The synthesis involves the chemical coupling of N-acetyl-L-phenylalanine with a glucosamine (B1671600) derivative. researchgate.netmdpi.com

This research highlights the critical role of the acetylated amino acid in forming the final bioactive molecule. mdpi.com Furthermore, related derivatives such as Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride have been identified as building blocks in the synthesis of peptide-based drugs, specifically for developing analgesics and anti-inflammatory medications. chemimpex.com

Design of Anti-tumor and Anti-malarial Compounds

In cancer research, derivatives of L-phenylalanine are instrumental in creating novel anti-tumor agents. nih.gov A notable example is the development of HXL131, a novel derivative of Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], a dipeptide compound containing an acetylated phenylalanol moiety. nih.govnih.gov Research has demonstrated that HXL131 has a significant inhibitory effect on the growth and metastasis of prostate cancer. nih.gov

In vitro experiments showed that HXL131 inhibits the proliferation of human prostate cancer cells (PC3), induces programmed cell death (apoptosis), and halts the cell cycle at the G2/M phase. nih.gov Molecular studies revealed that HXL131 exerts its effects by directly targeting and binding to two key proteins: Dual Specificity Phosphatase 1 (DUSP1) and TNFSF9. nih.govnih.gov This targeted action underscores the potential of using acetylated phenylalanine derivatives to create highly specific and effective anti-tumor drugs. nih.gov

While flavonoids, which can be conjugated with amino acids like phenylalanine, have shown potential antimalarial properties, the specific application of 4-acetyl-L-phenylalanine in the design of antimalarial compounds is not extensively documented in available research. mdpi.com The primary focus in this area has been on its significant role in developing anti-tumor therapeutics.

Interactive Table 2: In Vitro Anti-Tumor Activity of HXL131 (A Phenylalanine Dipeptide Derivative)

| Activity | Cell Line | Key Findings | Targeted Proteins |

|---|---|---|---|

| Inhibition of Proliferation | PC3 (Prostate Cancer) | Concentration-dependent inhibition of cell growth. nih.gov | DUSP1, TNFSF9 |

| Induction of Apoptosis | PC3 (Prostate Cancer) | Triggered programmed cell death. nih.gov | DUSP1, TNFSF9 |

| Cell Cycle Arrest | PC3 (Prostate Cancer) | Arrested cell cycle at the G2/M phase. nih.gov | DUSP1, TNFSF9 |

| Inhibition of Migration | PC3 (Prostate Cancer) | Reduced the capacity of cancer cells to migrate. nih.gov | DUSP1, TNFSF9 |

Investigations into Modulating Neurotransmitter Activity and Targeting Neurological Disorders

4-Acetyl-L-phenylalanine and its related forms are valuable in the development of pharmaceuticals for neurological disorders. chemimpex.comchemimpex.com This interest stems from the natural role of L-phenylalanine as a precursor to essential neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for proper nervous system function. researchgate.netmdpi.com By modifying the parent amino acid, scientists aim to create compounds that can modulate neurotransmitter pathways or interact with specific neural targets.

Derivatives like 4-(Acetyl-amino)-L-phenylalanine serve as building blocks for drugs targeting neurological conditions. chemimpex.com Research has also shown a direct link between a metabolite of L-phenylalanine and neurodegenerative disease; levels of N-acetyl-L-phenylalanine were found to be elevated in postmortem hippocampal brain tissue from patients with Alzheimer's disease. caymanchem.com This finding suggests that the metabolism of acetylated phenylalanine is relevant to the pathology of neurological disorders and presents it as a point of interest for developing new diagnostic or therapeutic strategies. caymanchem.com Furthermore, studies on halogenated derivatives of L-phenylalanine have shown they can protect the brain in models of ischemia by reducing overactivation of glutamate (B1630785) receptors, reinforcing the potential of this chemical family in neuroprotection. nih.gov

Strategies for Improving Pharmacological Profiles of Therapeutic Agents

Incorporating 4-acetyl-L-phenylalanine into drug molecules is a key strategy for enhancing their pharmacological properties. The addition of the acetyl group can significantly alter a drug's behavior in the body, leading to improved performance and stability. chemimpex.comchemimpex.com

Enhancing Metabolic Stability of Peptide-Based Drugs

A major challenge in developing peptide-based drugs is their rapid degradation by enzymes in the body. Acetylation of the N-terminus of a peptide is a natural and widespread biological process that enhances protein stability. hmdb.ca Introducing N-acetylated amino acids like N-acetyl-L-phenylalanine during synthesis can protect peptide drugs from this degradation. hmdb.ca The acetyl group enhances both the stability and solubility of the compound, which are crucial properties for effective drug formulation and delivery. chemimpex.comchemimpex.com Research efforts have explicitly focused on using derivatives like N-acetyl-L-phenylalanine methyl ester to develop new peptides with improved metabolic stability, aiming to prolong their therapeutic action.

Impact on Therapeutic Efficacy and Target Specificity

The chemical modification of amino acids is a powerful tool for developing therapeutic agents with improved efficacy and specificity. chemimpex.com By incorporating 4-acetyl-L-phenylalanine into a peptide sequence, researchers can fine-tune its structure to bind more precisely and effectively to its intended biological target. chemimpex.com

The anti-tumor compound HXL131 serves as a compelling case study. nih.govnih.gov This complex derivative, which includes an acetylated phenylalanine structure, demonstrated excellent anti-prostate cancer activity precisely because it binds with a strong affinity to its targets, DUSP1 and TNFSF9. nih.gov This high degree of target specificity is directly responsible for its therapeutic efficacy in inhibiting cancer cell growth and metastasis. nih.govnih.gov This illustrates how the strategic use of modified amino acids like 4-acetyl-L-phenylalanine can lead to the creation of more potent and targeted therapies.

Applications in Diagnostic Tools and Research

The unique chemical properties of 4-Acetyl-L-phenylalanine, particularly the bioorthogonal keto group, have positioned it as a valuable tool in modern biochemical and medical research. Its utility spans the development of specific assays and the creation of sophisticated agents for in vivo imaging.

Development of Assays for Amino Acid Metabolism

Based on the available research, there is limited specific information detailing the direct application of 4-Acetyl-L-phenylalanine in the development of assays for amino acid metabolism. While derivatives like Fmoc-4-acetyl-L-phenylalanine are noted for their use in general biochemical assays and the development of biosensors or immunoassays, their specific role in creating assays to probe amino acid metabolic pathways is not extensively documented. ebi.ac.uk

Research has been conducted to ensure that 4-Acetyl-L-phenylalanine is not inadvertently incorporated into endogenous proteins, a study which relates to its metabolic fate. An in vitro experiment using radiolabeled [¹⁴C]4-acetylphenylalanine in primary male rat hepatocytes found no evidence of its incorporation into the cells' native proteins. nih.gov This study confirmed the stability of the compound and its suitability for inclusion in biologics without interfering with natural metabolic processes, rather than its use as a tool to measure those processes. nih.gov

Creation of Targeted Imaging Agents

The application of 4-Acetyl-L-phenylalanine (pAcF) in the creation of targeted imaging agents is a significant area of research, particularly in oncology. nih.govnih.gov The compound's ketone side chain serves as a versatile and bioorthogonal "handle" for the precise, site-specific attachment of imaging probes to proteins, most notably antibody fragments (Fabs). nih.govnih.govoup.com

This is achieved through genetic code expansion, where a codon, typically the amber stop codon (UAG), is reprogrammed to encode for the incorporation of pAcF into a protein sequence at a specific site. nih.govresearchgate.net This method produces homogeneous antibody-imaging agent conjugates, where every molecule has the imaging probe attached at the same location, ensuring optimal stability, efficacy, and predictable pharmacological properties. nih.govnih.govnih.gov This is a considerable advantage over traditional random conjugation methods, which result in heterogeneous mixtures. nih.gov

The ketone group reacts chemoselectively with molecules functionalized with an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively. scispace.comnih.gov This allows for the attachment of various payloads:

Positron Emission Tomography (PET) Imaging: Chelating agents like 1,4,7-triazacyclononane-N,N′,N″-triacetic acid (NOTA) can be conjugated to the pAcF-containing antibody fragment. nih.govnih.gov This chelator can then stably bind a radioisotope, such as Copper-64 (⁶⁴Cu), for use in immuno-PET imaging. nih.govnih.govacs.org A key application of this is the development of probes to visualize the biodistribution of cancer-related biomarkers, such as the immune-checkpoint protein PD-L1. nih.govnih.govnih.gov

Near-Infrared Fluorescence (NIRF) Imaging: Fluorophores can be attached to the pAcF site, enabling the tracking and visualization of biological processes in living cells or for NIRF imaging of cancer biomarkers. nih.govnih.govchemimpex.com

This technology has been used to develop switchable antibody conjugates, where a single, versatile Fab conjugate incorporating pAcF can be directed to different cancer cell targets, showcasing its potential for pretargeted imaging in vivo. researchgate.net

Research Findings on 4-Acetyl-L-phenylalanine in Targeted Imaging

| Application Area | Protein Vehicle | Incorporated Unnatural Amino Acid | Conjugated Payload/Probe | Imaging Modality | Target/Use Case | Reference(s) |

| Immuno-PET Imaging | Antibody Fab fragment | p-acetyl-L-phenylalanine (pAcF) or p-azido-L-phenylalanine (pAzF) | NOTA chelator for ⁶⁴Cu | Positron Emission Tomography (PET) | Immune-checkpoint protein PD-L1 | nih.govnih.govnih.gov |

| Pretargeted Imaging | Switchable αGCN4-Fab conjugate | p-acetyl-L-phenylalanine (pAcF) | GCN4 peptide switch | In vivo imaging / Diagnostics | Various cancer cells | researchgate.net |

| Near-Infrared Imaging | Antibody Fab fragment | p-acetyl-L-phenylalanine (pAcF) | Fluorophore | Near-Infrared Fluorescence (NIRF) | Cancer-related biomarkers | nih.govnih.gov |

| General Protein Labeling | Recombinant proteins | p-acetyl-L-phenylalanine (pAcF) | Fluorescent probes, Biotin (B1667282) | Fluorescence/Visualization | Tracking biological processes | nih.govchemimpex.com |

Advanced Research Topics and Future Directions for 4 Acetyl L Phenylalanine

Computational Design and Molecular Modeling of Aminoacyl-tRNA Synthetase Mutants

The precise and efficient incorporation of 4-Acetyl-L-phenylalanine (pAcF) into proteins relies on engineered aminoacyl-tRNA synthetases (aaRS). Computational design and molecular modeling have become indispensable tools in engineering these enzymes for enhanced specificity and efficiency.

Researchers have successfully used structure-based design to engineer Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to specifically recognize and activate pAcF. plos.orgnih.gov By creating computational models of the enzyme's active site, scientists can predict which mutations will accommodate the acetyl group of pAcF while disfavoring the natural amino acid, tyrosine. nih.gov For instance, mutations at key residues like Tyr32 and Asp158 have been shown to create a more hydrophobic pocket that favorably interacts with the acetyl group of pAcF. nih.gov Molecular dynamics simulations further refine these designs by predicting the binding affinities of various mutants, guiding the experimental validation of the most promising candidates. plos.org

One study detailed the design of 60 MjTyrRS variants, with subsequent binding simulations identifying 15 that could reasonably bind pAcF. nih.gov Further computational analysis pinpointed two mutations, Tyr32Leu and Asp158Gly, as being particularly beneficial for pAcF binding, leading to the identification of two highly promising aaRS candidates for efficient pAcF incorporation in E. coli. nih.gov These computational approaches significantly reduce the experimental effort required to generate highly specific and efficient aaRS mutants.

Table 1: Key Mutations in MjTyrRS for 4-Acetyl-L-phenylalanine Incorporation

| Mutation | Rationale | Predicted Effect |

| Tyr32Leu/Val/Ile/Gly/Ala | Reduce steric hindrance and create a hydrophobic environment for the acetyl group. nih.gov | Improved binding of pAcF. nih.gov |

| Asp158Gly | Reduce steric clash and accommodate the acetyl group. nih.gov | Enhanced binding affinity for pAcF. nih.gov |

| L65V | Creates space at the back of the binding pocket. acs.org | May allow for acceptance of a wider range of para-substituted phenylalanine derivatives. acs.org |

| F108W | Creates a larger, more hydrophobic binding pocket. acs.org | Accommodates the nitrile group of similar unnatural amino acids. acs.org |

| N109M | Contributes to a more hydrophobic binding pocket. acs.org | Favors binding of non-natural amino acids over tyrosine. acs.org |

| I159A | Creates a larger binding pocket. acs.org | Allows the enzyme to accept the nitrile group. acs.org |

Exploration of Novel Bio-orthogonal Chemistries

The ketone group of pAcF serves as a bio-orthogonal chemical handle, meaning it can be selectively modified with other molecules in a complex biological environment without interfering with native biochemical processes. acs.org While hydrazide and aminooxy chemistries have been traditionally used to react with the ketone of pAcF to form hydrazone and oxime linkages, respectively, research is ongoing to explore novel and more efficient bio-orthogonal reactions. nih.govacs.org

One area of exploration is the development of new catalysts to improve the kinetics of oxime and hydrazone ligations, which can be sluggish under physiological conditions. acs.org Additionally, researchers are investigating alternative bio-orthogonal reactions that are compatible with the ketone handle. Although some studies have noted that keto-selective reagents may not be completely bio-orthogonal in mammalian cells, potentially due to reactions with post-translationally oxidized proteins, the search for more specific chemistries continues. nih.gov

The development of faster and more specific bio-orthogonal reactions is crucial for applications such as real-time imaging of proteins in living cells and the construction of complex protein conjugates. The ideal reaction would be highly specific, proceed rapidly at low concentrations, and be compatible with a wide range of biological conditions.

Integration into Synthetic Biology Platforms

4-Acetyl-L-phenylalanine is becoming an integral component of synthetic biology platforms for creating engineered biological systems with novel functions. chemsrc.commedchemexpress.com By incorporating pAcF into specific sites within proteins, scientists can precisely control protein activity, localization, and interactions.

One powerful application is the creation of "inducible" systems where a protein's function is activated or deactivated by the addition of a molecule that reacts with the incorporated pAcF. This allows for temporal and spatial control over biological processes. Furthermore, the genetic encoding of pAcF can be used to regulate gene expression and metabolic pathways. For example, by inserting an amber stop codon into a gene essential for a specific metabolic pathway, the expression of that gene, and thus the pathway's activity, can be controlled by the concentration of pAcF supplied to the cell. acs.org This approach has been used to balance glycolysis and the production of N-acetylglucosamine in E. coli. acs.org

These synthetic biology applications of pAcF are enabling the design of sophisticated cellular circuits and the engineering of microorganisms for the production of valuable chemicals and pharmaceuticals. a2bchem.com

Potential Applications in Material Science and Advanced Biotechnology

The unique properties of 4-Acetyl-L-phenylalanine extend its utility beyond biomedical research into the realms of material science and advanced biotechnology. a2bchem.com The ability to site-specifically introduce a reactive ketone group into proteins opens up possibilities for creating novel biomaterials with tailored properties.

For instance, pAcF can be used to crosslink proteins, forming hydrogels or other materials with specific mechanical and biochemical characteristics. a2bchem.com These materials could have applications in tissue engineering, drug delivery, and biosensors. The ketone handle also allows for the covalent attachment of proteins to solid surfaces, which is useful for creating high-density protein microarrays for diagnostics and proteomics research. medchemexpress.com

In advanced biotechnology, pAcF is being used to create artificial extracellular matrix proteins and to facilitate the site-specific PEGylation of proteins to improve their therapeutic properties. a2bchem.com The versatility of pAcF ensures its continued role in the development of new technologies at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for 4-Acetyl-L-phenylalanine, and how do they compare in efficiency?

- 4-Acetyl-L-phenylalanine is synthesized via chemical and biocatalytic routes. Chemical synthesis involves reactions like acylation of L-phenylalanine with acetylating agents (e.g., acetic anhydride) under alkaline conditions . Biocatalytic methods, such as using engineered enzymes or ribozymes, enable site-specific incorporation into proteins. For example, ribozyme-mediated aminoacylation of tRNA achieved ~15% efficiency in vitro . Chemical synthesis offers higher yields but lacks the precision of biocatalytic approaches for protein engineering applications .

Q. How is 4-Acetyl-L-phenylalanine characterized analytically in research settings?

- Key characterization techniques include:

- HPLC/MS : To verify purity and molecular weight (MW: 207.22 g/mol).

- Streptavidin-dependent gel-shift assays : To confirm aminoacylation efficiency when incorporated into tRNA .

- Optical rotation analysis : For enantiomeric purity (e.g., specific rotation data for structural analogs like 4-Nitro-L-phenylalanine: +8.3° in MeOH) .

- UV-Vis spectroscopy : To monitor acetyl group reactivity in conjugation reactions .

Q. What are the primary research applications of 4-Acetyl-L-phenylalanine?

- It is used in:

- Bio-orthogonal conjugation : The acetyl group enables site-specific protein labeling via ketone-reactive probes (e.g., hydrazide derivatives) .

- Photo-crosslinking studies : As a non-canonical amino acid (ncAA) in engineered proteins to study intermolecular interactions .

- Biological containment : Incorporation into microbial proteins to create auxotrophic strains for biocontainment .

Q. What storage conditions are recommended for 4-Acetyl-L-phenylalanine to ensure stability?

- Store at -20°C in dry, inert conditions to prevent hydrolysis of the acetyl group. Solutions in organic solvents (e.g., DMSO) should be aliquoted and used within one month to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biosynthesis vs. chemical synthesis protocols for 4-Acetyl-L-phenylalanine derivatives?

- Contradictions arise in yield, scalability, and application-specific suitability. For example:

- Chemical synthesis (e.g., using 4-acetyl-benzaldehyde as a precursor) provides high-purity material but requires toxic reagents .

- Biocatalytic synthesis (e.g., using phenylalanine ammonia-lyase variants) offers greener alternatives but may require optimization of enzyme activity and substrate specificity .

- Resolution strategy : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for purity) and prioritize method selection based on application (e.g., ribosomal incorporation vs. bulk synthesis) .

Q. What experimental strategies improve the low aminoacylation efficiency of 4-Acetyl-L-phenylalanine in tRNA conjugation?

- Optimizing reaction pH : Adjust to 7.0–7.2 using KOH to stabilize the ribozyme-tRNA complex.

- Substrate engineering : Use cyanomethyl ester derivatives to increase reactivity .

- tRNA engineering : Modify tRNA sequences (e.g., tRNAAsnCUA) to improve ribozyme compatibility .

Q. How does 4-Acetyl-L-phenylalanine compare to other phenylalanine derivatives (e.g., 4-Azido-L-phenylalanine) in bio-orthogonal applications?

- 4-Acetyl : Reacts with hydrazide or aminooxy probes for stable conjugates; ideal for long-term tracking .

- 4-Azido : Enables click chemistry (e.g., CuAAC with alkynes) for rapid labeling but may exhibit cytotoxicity .

- Selection criteria : Balance reaction kinetics, biocompatibility, and downstream application requirements (e.g., in vivo vs. in vitro) .

Q. What methodologies address challenges in quantifying 4-Acetyl-L-phenylalanine incorporation into recombinant proteins?

- Use mass spectrometry (e.g., MALDI-TOF) to detect mass shifts corresponding to acetyl incorporation.

- Fluorescent labeling : Employ ketone-reactive probes (e.g., DyLight 550 hydrazide) for gel-based quantification .

- Control experiments : Compare incorporation rates in wild-type vs. engineered strains (e.g., E. coli with orthogonal tRNA/aaRS systems) .

Q. How can researchers optimize solvent systems for 4-Acetyl-L-phenylalanine in peptide synthesis?

- Compatibility : Use polar aprotic solvents (e.g., acetonitrile) for solubility without acetyl group hydrolysis .

- SPPS optimization : Incorporate Boc-protected derivatives to prevent side reactions during solid-phase synthesis .

Methodological Notes

- References : Ensure citations align with peer-reviewed studies (e.g., biosynthesis protocols from , analytical methods from ).

- Data presentation : Follow IUPAC guidelines for reporting optical rotation, NMR shifts, and mass spec data .

- Ethical compliance : Adhere to biosafety protocols when using engineered microbial systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.